molecular formula C10H13F3N4O2 B2990930 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1331282-31-5

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2990930
CAS RN: 1331282-31-5
M. Wt: 278.235
InChI Key: QZOCGGQUWRFYOR-UHFFFAOYSA-N
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Description

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. TROX-1 has been shown to have inhibitory effects on certain ion channels, making it a promising candidate for the treatment of a variety of diseases.

Mechanism of Action

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects through the inhibition of certain ion channels, specifically the two-pore domain potassium channels (K2P). These channels are involved in the regulation of a variety of physiological processes, including the regulation of cardiac function, the maintenance of resting membrane potential in neurons, and the regulation of smooth muscle tone. By inhibiting these channels, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has the potential to modulate these physiological processes.
Biochemical and Physiological Effects:
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on K2P channels, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have antioxidant properties, and has been shown to reduce the production of reactive oxygen species (ROS) in cells. N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

One advantage of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is its specificity for K2P channels, which allows for targeted modulation of these channels without affecting other ion channels. This specificity also reduces the potential for off-target effects. However, one limitation of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. One area of interest is the role of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in the treatment of neurological disorders, as K2P channels are also involved in the regulation of neuronal function. Another potential direction for research is the development of more potent analogs of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, which may have enhanced therapeutic efficacy. Additionally, further research is needed to fully understand the safety and efficacy of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in human clinical trials.

Synthesis Methods

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically begins with the reaction of 2-methylimidazole with 2,2,2-trifluoroethyl chloroformate to form the intermediate 2-(2-methyl-1H-imidazol-1-yl)ethyl 2,2,2-trifluoroethyl carbonate. This intermediate is then reacted with oxalyl chloride to form the final product, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide.

Scientific Research Applications

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been the subject of numerous studies due to its potential therapeutic applications. One area of research that has been of particular interest is the role of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in the treatment of cardiovascular diseases. N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to have inhibitory effects on certain ion channels that are involved in the regulation of cardiac function, making it a potential candidate for the treatment of arrhythmias and other cardiovascular disorders.

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O2/c1-7-14-2-4-17(7)5-3-15-8(18)9(19)16-6-10(11,12)13/h2,4H,3,5-6H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOCGGQUWRFYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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